M1 Receptor Binding Affinity: Pirenzepine vs. Telenzepine in Sympathetic Ganglia
In direct radioligand binding studies using rabbit and rat isolated superior cervical sympathetic ganglia, pirenzepine and telenzepine were directly compared for M1 and M2 muscarinic receptor binding affinities [1]. Telenzepine exhibited a Ki of 0.94 nM at M1 sites and 17.8 nM at M2 sites, whereas pirenzepine demonstrated a Ki of 18.6 nM at M1 sites and 588 nM at M2 sites. This represents an approximately 20-fold higher M1 affinity and 33-fold higher M2 affinity for telenzepine relative to pirenzepine in the same assay system [1].
| Evidence Dimension | Muscarinic receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | M1 Ki = 18.6 nM; M2 Ki = 588 nM |
| Comparator Or Baseline | Telenzepine: M1 Ki = 0.94 nM; M2 Ki = 17.8 nM |
| Quantified Difference | Telenzepine shows ~20-fold higher M1 affinity and ~33-fold higher M2 affinity |
| Conditions | Rabbit and rat isolated superior cervical sympathetic ganglia; radioligand binding |
Why This Matters
When research protocols require an M1-selective antagonist with lower absolute affinity (e.g., for partial receptor occupancy studies or when a less potent tool is preferred for dose-response characterization), pirenzepine provides a distinct quantitative alternative to the substantially more potent telenzepine.
- [1] Galvan M, Boer R, Schudt C. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia. Eur J Pharmacol. 1989;167(1):1-10. View Source
